molecular formula C25H21N3OS B5126656 3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

Cat. No.: B5126656
M. Wt: 411.5 g/mol
InChI Key: GCUBTZGPNOGQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the 1,3-thiazolidin-4-one class, characterized by a five-membered ring containing sulfur (S) and nitrogen (N) atoms. The molecule features a benzyl group at position 3 and a 1,3-diphenylpyrazole moiety at position 2 of the thiazolidinone core (Figure 1). This structural framework is associated with diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties, as observed in related thiazolidinones . While its specific crystal structure remains unreported, analogs such as 3-benzyl-2-phenyl-1,3-thiazolidin-4-one exhibit hydrogen-bonded supramolecular architectures .

Properties

IUPAC Name

3-benzyl-2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c29-23-18-30-25(27(23)16-19-10-4-1-5-11-19)22-17-28(21-14-8-3-9-15-21)26-24(22)20-12-6-2-7-13-20/h1-15,17,25H,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBTZGPNOGQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Steps:

  • Formation of the Pyrazole Core :

    • The 1,3-diphenyl-1H-pyrazol-4-yl moiety is synthesized via condensation reactions or cycloaddition. For example, Vilsmeier-Haack reaction of acetophenone hydrazones with POCl₃/DMF yields pyrazole carbaldehydes .

    • Subsequent reactions (e.g., with thioglycolic acid) form the thiazolidinone ring .

  • Thiazolidinone Ring Formation :

    • Thioglycolic acid reacts with pyrazole derivatives under reflux conditions (e.g., ethanol) to form the thiazolidin-4-one core .

    • Alkylation of thiazolidine-2,4-dione (TZD) with benzylating agents (e.g., benzyl bromide) introduces the benzyl group at position 3 .

  • Condensation Reactions :

    • Knoevenagel condensation between pyrazole carbaldehydes and thiazolidinones facilitates the coupling of the pyrazole and thiazolidinone moieties .

Step Reagents/Conditions Product
Pyrazole synthesisPOCl₃/DMF, acetophenone hydrazones 1,3-Diphenyl-1H-pyrazol-4-carbaldehyde
Thiazolidinone formationThioglycolic acid, ethanol reflux 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-thiazolidin-4-one
Benzyl group introductionBenzyl bromide, alkylating agents 3-Benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

Key Reaction Mechanisms

The compound undergoes reactions typical of thiazolidinones and pyrazoles:

Condensation Reactions

  • Knoevenagel Condensation : Pyrazole carbaldehydes react with active methylene compounds (e.g., thiazolidinones) to form α,β-unsaturated derivatives .

  • Cycloaddition : Diazomethane reacts with α,β-enones to form pyrazolines, which rearrange into thiazolidinones .

Substitution and Alkylation

  • Nucleophilic Attack : The thiazolidinone ring’s carbonyl group undergoes substitution reactions (e.g., with benzylating agents) at position 3 .

  • Acylation : The NH group in pyrazoles can undergo acylation with anhydrides (e.g., acetic anhydride) .

Spectral Characterization

Technique Key Observations
IR Absorption bands for C=O (1668 cm⁻¹), C=N (1627 cm⁻¹), and NH (3427 cm⁻¹)
¹H NMR Signals for pyrazole-H at δ 8.70 ppm, aromatic protons (δ 7.29–8.03 ppm), and benzyl protons
¹³C NMR Peaks for carbonyl carbons (δ 170–194 ppm), pyrazole carbons (δ 116–154 ppm)

Potential Chemical Reactions

The compound exhibits reactivity due to its heterocyclic rings and functional groups:

Electrophilic Substitution

  • The pyrazole ring’s nitrogen atoms act as electron-deficient sites, enabling electrophilic substitution at position 5 .

Nucleophilic Attack

  • The thiazolidinone carbonyl group reacts with nucleophiles (e.g., hydrazines) to form hydrazones or derivatives .

Redox Reactions

  • Oxidation of the thiazolidinone ring can generate thiadiazole or thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiazolidinone derivatives. For instance, derivatives containing the thiazolidinone structure have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-oneS. aureus, E. coli40 µg/mL
Other derivativesPseudomonas aeruginosa, Candida albicans10 µg/mL to 1600 µg/mL

Anti-inflammatory and Analgesic Properties

Research indicates that thiazolidinone compounds exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes . The incorporation of pyrazole enhances these properties, making them suitable candidates for developing new anti-inflammatory drugs.

Case Study:
A study synthesized new thiazolidine derivatives based on the pyrazoline scaffold and evaluated their anti-inflammatory effects using in vitro models. Results indicated that these compounds effectively reduced inflammation markers .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazolidinones. The structure of this compound suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer Cell Lines TestedIC50 (µM)
This compoundHeLa, MCF715 µM
Other derivativesA549 (lung cancer), PC3 (prostate cancer)10 µM to 20 µM

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their potential use in material science due to their unique structural properties. Their ability to form stable complexes with metals can be utilized in catalysis and as sensors.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 1,3-thiazolidin-4-ones are highly dependent on substituents at positions 2, 3, and 3. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected 1,3-Thiazolidin-4-One Derivatives

Compound Name Substituents (Position 2) Substituents (Position 3) Key Structural Features Reference
Target Compound 1,3-Diphenylpyrazole Benzyl Bulky aromatic groups enhance π-π stacking
3-Benzyl-2-phenyl-1,3-thiazolidin-4-one Phenyl Benzyl Simpler aromatic substitution
3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 4-Fluorophenyl Benzyl Electron-withdrawing F enhances polarity
(5Z)-5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-Diphenylpyrazole (methylene-linked) Phenethyl Extended conjugation via methylene bridge
3-(2-Furylmethyl)-2-thioxo-5-(diphenylpyrazol-4-yl)methylene-1,3-thiazolidin-4-one Diphenylpyrazole (methylene-linked) Furylmethyl Heterocyclic substituent alters solubility

Key Observations :

  • Electron Effects : The 4-fluorophenyl substituent in the fluorinated analogue introduces electron-withdrawing effects, which may improve metabolic stability .
  • Linker Flexibility : Compounds with methylene bridges (e.g., 5Z derivatives) exhibit extended conjugation, possibly influencing electronic properties and bioactivity .

Key Observations :

  • DYRK1A Inhibition: The 5Z-configured thiazolidinone 3e demonstrates potent kinase inhibition, suggesting that substituents at position 5 (e.g., hydroxybenzylidene) are critical for activity .
  • Antimicrobial Activity : Thiazolidinedione derivatives (e.g., 6a) show higher antibacterial efficacy than thiazolidin-4-ones, likely due to enhanced electron delocalization .

Biological Activity

3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The molecular formula for this compound is C21H18N4OSC_{21}H_{18}N_4OS. The compound features a thiazolidinone ring fused with a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (breast cancer)12.50
SF-268 (brain cancer)42.30
NCI-H460 (lung cancer)3.79

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, with varying degrees of potency.

The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells. It has been observed that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival. For instance, the presence of the thiazole and pyrazole rings enhances interaction with molecular targets associated with cancer progression.

Anti-inflammatory Activity

In addition to its anticancer properties, thiazolidinone derivatives have shown promising anti-inflammatory effects. Research indicates that compounds containing thiazole rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Case Studies

Several case studies have reported on the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study found that pyrazole derivatives exhibited significant inhibition of tumor growth in various cell lines, with some compounds demonstrating IC50 values as low as 0.067 µM against Aurora-A kinase .
  • Thiazolidinone Derivatives : Another investigation into thiazolidinone derivatives revealed their efficacy against Candida albicans and Aspergillus niger, showcasing their antifungal properties alongside anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Electron-withdrawing groups : Enhance the potency against various targets.
  • Planarity of the pyrazole ring : Facilitates π–π stacking interactions with DNA or protein targets.

These modifications can significantly affect the compound's pharmacokinetics and dynamics.

Q & A

Q. What synthetic methodologies are employed to construct the 1,3-diphenyl-1H-pyrazol-4-yl core in this compound?

The 1,3-diphenyl-1H-pyrazol-4-yl moiety is typically synthesized via the Vilsmeier-Haack reaction on acetophenone phenylhydrazones, yielding substituted pyrazole-4-carbaldehydes. Subsequent Claisen-Schmidt condensation with ketones or aldehydes forms the α,β-unsaturated ketone intermediates, which are cyclized with thiourea or thioamides to assemble the thiazolidinone ring . For structural confirmation, X-ray crystallography (e.g., SHELX refinement) and spectroscopic techniques (NMR, IR) are critical .

Q. How is the stereochemical configuration of the thiazolidinone ring validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For example, in related pyrazole-thiazolidinone hybrids, SC-XRD confirmed the Z-configuration of the exocyclic double bond and planar geometry of the thiazolidinone ring. Computational methods like density functional theory (DFT) optimize molecular geometries and validate experimental data .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends govern bioactivity in derivatives with aliphatic side chains?

SAR studies on analogous compounds reveal that linear alkyl chains (e.g., butyl or hexyl) at the pyrazole-3 position enhance potency against targets like mPGES-1, while bulky substituents (e.g., benzyl) reduce activity. For example, derivatives with a butyl chain showed IC₅₀ = 41 nM for mPGES-1 inhibition, whereas octyl chains led to diminished efficacy due to steric clashes in hydrophobic binding pockets .

Q. How do molecular docking studies guide the optimization of thiazolidinone derivatives?

Docking tools (e.g., AutoDock Vina) predict binding modes by analyzing interactions like hydrogen bonding (e.g., between thiazolidinone carbonyls and serine residues) and hydrophobic packing of phenyl groups in enzyme pockets. For instance, the pyrazole-1 phenyl group occupies a hydrophobic groove in mPGES-1, while the thiazolidinone carbonyl hydrogen-bonds with Ser127, stabilizing the inhibitor-enzyme complex .

Q. How can researchers resolve contradictions in bioactivity data from substituent modifications?

Discrepancies (e.g., variable IC₅₀ values for similar substituents) require multivariate analysis and molecular dynamics (MD) simulations to assess conformational flexibility. For example, while a hexyl chain improved mPGES-1 inhibition in one series, its reduced solubility in another study necessitated prodrug strategies or polar headgroup modifications .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to accelerate cyclocondensation steps and improve yields .
  • Bioactivity Profiling : Combine in vitro enzymatic assays (e.g., mPGES-1 inhibition) with selectivity screening against off-targets (e.g., COX-1/2) to prioritize candidates .
  • Computational Validation : Pair docking with free-energy perturbation (FEP) calculations to quantify binding affinity changes from substituent modifications .

Critical Challenges

  • Solubility-Potency Trade-off : Hydrophobic substituents improve target binding but reduce aqueous solubility. Solutions include nanoparticle formulation or PEGylation .
  • Crystallization Difficulties : For SC-XRD, optimize solvent systems (e.g., DMSO/water) and use SHELXL for high-precision refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.